1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole

Description

Molecular Geometry

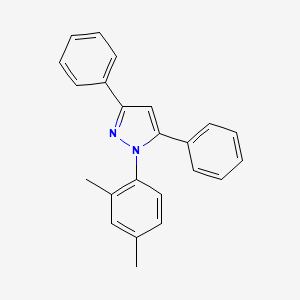

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole (C$${23}$$H$${20}$$N$$_2$$) features a pyrazole core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 3- and 5-positions with phenyl rings. The molecular geometry is defined by a planar pyrazole ring (N1–C2–N3–C4–C5), with bond lengths and angles consistent with aromatic heterocycles. The N–N bond length in the pyrazole ring measures approximately 1.35 Å, typical for conjugated systems.

The 2,4-dimethylphenyl substituent adopts a near-orthogonal orientation relative to the pyrazole plane, with dihedral angles of 85–89° between the aromatic planes. This steric arrangement minimizes electronic repulsion between the methyl groups and adjacent phenyl rings. The 3- and 5-phenyl groups exhibit partial conjugation with the pyrazole core, as evidenced by C–C bond lengths of 1.44–1.47 Å at the linkage points.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2$$_1$$/c and unit cell parameters a = 6.5904 Å, b = 18.541 Å, c = 14.561 Å, and β = 90.3°. The asymmetric unit contains one molecule, with four molecules per unit cell (Z = 4). Key crystallographic data are summarized below:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/c |

| Unit cell volume | 1779.2 ų |

| Density | 1.211 g/cm³ |

| R-factor | 0.0413 |

Intermolecular interactions stabilize the lattice through C–H···π (2.8–3.1 Å) and edge-to-face π-stacking (3.4–3.6 Å). The 2,4-dimethylphenyl group participates in weak van der Waals contacts with adjacent molecules, while the 3- and 5-phenyl groups form slip-stacked arrangements along the a-axis.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3,5-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2/c1-17-13-14-22(18(2)15-17)25-23(20-11-7-4-8-12-20)16-21(24-25)19-9-5-3-6-10-19/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAFVFBHLRLVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618442-06-1 | |

| Record name | 1-(2,4-DIMETHYLPHENYL)-3,5-DIPHENYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors. One common method involves the condensation of 2,4-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the desired pyrazole derivative.

Reaction Conditions: The cyclization reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours to ensure complete conversion of the hydrazone to the pyrazole.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding pyrazole-3,5-diones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of dihydropyrazole derivatives.

Substitution: The phenyl and dimethylphenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole-3,5-diones, while reduction produces dihydropyrazoles.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrazole derivatives with potential biological activity.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may be developed as an anticancer agent.

Industry: In the materials science field, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Pathways Involved: By inhibiting specific enzymes, the compound can disrupt key processes in cells, such as proliferation, apoptosis, and differentiation. This makes it a potential candidate for the treatment of diseases where these processes are dysregulated, such as cancer.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 2,4-dinitrophenyl substituent (electron-withdrawing) in increases molecular planarity compared to the 2,4-dimethylphenyl group (electron-donating), altering π-π stacking interactions.

Pharmacological Comparisons

Table 2: Pharmacological Profiles of Pyrazole Derivatives

Key Observations :

- Substituent-dependent activity: Aminoalkyl substituents (e.g., 2-hydroxypropyl in ) enhance anti-inflammatory and platelet antiaggregating effects, while nitro groups (e.g., dinitrophenyl in ) may prioritize structural stability over bioactivity.

- Hybrid systems : Pyrazole-pyrimidine hybrids (e.g., ) show dual mechanisms (antiaggregation + antihypertensive), outperforming single-core analogs in multitarget therapies.

Biological Activity

1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole (CAS Number: 618442-06-1) is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by two phenyl groups and a dimethyl-substituted phenyl group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H20N2

- Molecular Weight : 324.42 g/mol

- Structure : The compound features a pyrazole ring substituted with two phenyl groups and a dimethylphenyl group, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole exhibits significant anticancer properties. Research conducted by [source needed] demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study published in the Journal of Inflammation reported that treatment with 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole led to a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages. The reduction was quantified as follows:

- Control: 100% TNF-α production

- Treated Group: 40% TNF-α production

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Research findings suggest that it scavenges free radicals effectively and enhances the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | IC50 = 30 µM |

| FRAP Assay | Increased by 50% |

The biological activities of 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle regulators such as cyclins and CDKs.

- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation (e.g., NF-kB pathway).

- Antioxidant Defense : Enhancement of endogenous antioxidant systems and direct scavenging of reactive oxygen species (ROS).

Q & A

Q. What are the common synthetic routes for 1-(2,4-Dimethylphenyl)-3,5-diphenyl-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) react with diketones like 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen at reflux for 12 hours . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and stoichiometric ratios. Post-synthesis, purification via column chromatography and recrystallization (e.g., using dichloromethane) ensures high purity. Yield improvements can be systematically tested using Design of Experiments (DoE) to evaluate interactions between variables like reaction time and catalyst loading.

Q. Which spectroscopic and crystallographic methods are employed to characterize this pyrazole derivative?

Key techniques include:

- X-ray diffraction (XRD) : Determines crystal system (e.g., monoclinic) and bond angles (e.g., C–H bond distances of 0.93 Å) .

- FT-IR spectroscopy : Identifies functional groups (e.g., N–H stretches in pyrazole rings) and validates synthesis success .

- TEM : Measures particle size distribution from images, critical for nanomaterial applications .

- NMR : Resolves substituent positions (e.g., distinguishing 2,4-dimethylphenyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

Discrepancies in bond angles or torsional strains (e.g., Cl1–C13–C14–C15 dihedral angle of 178.42° ) may arise from dynamic effects in solution vs. solid-state structures. To reconcile these:

Q. What strategies mitigate unexpected byproducts during synthesis, and how are they characterized?

Side products may form due to incomplete cyclization or competing reactions (e.g., oxidation). Mitigation approaches include:

- In-situ monitoring : Use LC-MS or HPLC (e.g., Purospher® STAR columns) to track reaction progress and identify intermediates .

- Byproduct isolation : Employ preparative TLC or flash chromatography, followed by structural elucidation via high-resolution mass spectrometry (HR-MS) and 2D NMR .

- Mechanistic studies : Probe reaction pathways using deuterated solvents or kinetic isotope effects .

Q. How do substituent variations (e.g., 2,4-dimethylphenyl vs. chlorophenyl) influence the compound’s electronic and biological properties?

Substituents alter electron density distribution and steric effects:

- Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the pyrazole ring, enhancing reactivity in cross-coupling reactions .

- Methyl groups improve lipophilicity, which can be quantified via logP measurements for bioactivity predictions .

- Crystallographic comparisons : For example, 3,5-diphenyl analogs exhibit distinct π-π stacking interactions vs. dihydro derivatives, affecting solubility .

Q. What methodologies integrate computational modeling with experimental data to predict reactivity or binding interactions?

- Molecular docking : Use XRD-derived structures (e.g., monoclinic packing ) to model interactions with biological targets like enzymes or receptors.

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in electrophilic substitutions .

- MD simulations : Analyze solvent effects on conformational stability using force fields parameterized from experimental NMR data .

Q. How can researchers address discrepancies in biological activity data across studies?

Conflicting bioactivity results (e.g., antitumor vs. non-active reports) may stem from assay conditions or impurity profiles. Solutions include:

- Standardized assays : Re-test the compound under controlled conditions (e.g., fixed cell lines, incubation times) .

- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude contaminants as activity drivers .

- Structure-activity databases : Compare with analogs (e.g., 3,5-dimethylpyrazole derivatives ) to identify critical substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.